molecular formula C15H25BN2O4 B592178 tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate CAS No. 1006875-83-7

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

Cat. No. B592178
M. Wt: 308.185
InChI Key: UZSRXQQCEWMKJL-UHFFFAOYSA-N
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Description

The compound is likely to be an organic compound containing a boronic ester group, which is often used in Suzuki coupling reactions . The tert-butyl group is a common protecting group in organic synthesis .


Molecular Structure Analysis

The compound likely contains a pyrazole ring, a boronic ester group, and a tert-butyl group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . They can react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Boronic esters are generally stable under normal conditions but can decompose under acidic conditions or at high temperatures .

Scientific Research Applications

  • Synthesis and Characterization :

    • Kong et al. (2016) described the synthesis of a similar compound, highlighting its role as an important intermediate in biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
    • Liao et al. (2022) conducted a study focusing on the synthesis and characterization of a compound with a similar structure, emphasizing the use of Density Functional Theory (DFT) for molecular structure analysis (Liao, Liu, Wang, & Zhou, 2022).
    • Ye et al. (2021) synthesized a tert-butyl compound as an intermediate of 1H-indazole derivatives, further analyzing its structure through various spectroscopic methods and DFT calculations (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).
  • Applications in Organic Synthesis :

    • Zhang et al. (2022) discussed the role of a tert-butyl compound in synthesizing an mTOR targeted PROTAC molecule, demonstrating the utility of such compounds in complex organic syntheses (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
    • Fischer, Baier, & Mecking (2013) explored the use of tert-butyl-based complexes in Suzuki-Miyaura chain growth polymerization, which is critical for producing materials with specific properties (Fischer, Baier, & Mecking, 2013).
  • Biological and Medicinal Chemistry Applications :

    • Jian-qiang et al. (2014) described the synthesis of Crizotinib, a drug used in cancer treatment, using tert-butyl-based intermediates, highlighting the compound's significance in pharmaceutical synthesis (Jian-qiang, Yan, Daqing, Zhou, & Yuanqiang, 2014).

Safety And Hazards

Boronic esters can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Appropriate safety measures should be taken when handling these compounds .

Future Directions

Boronic esters are a key component in many synthetic reactions, particularly in the pharmaceutical industry . Research into new synthetic methods and applications for these compounds is ongoing .

properties

IUPAC Name

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O4/c1-13(2,3)20-12(19)10-18-9-11(8-17-18)16-21-14(4,5)15(6,7)22-16/h8-9H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSRXQQCEWMKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

Synthesis routes and methods I

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 g, 7.7 mmol) in N,N-dimethylformamide (25 mL) was added tert-butyl 2-bromoacetate (1.2 mL, 8.5 mmol) and cesium carbonate (3.8 g, 0.012 mol). The suspension was stirred overnight at RT and partitioned with EtOAc and water. The organic phase was washed with brine, dried with MgSO4, filtered, and concentrated to afford the desired compound which was directly used in next step. LCMS: (M+H)=309.4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane (10 g), N,N-dimethylacetamide (100 ml), potassium carbonate (17.8 g) and t-butyl bromoacetate (9.9 ml) were mixed, and the mixture was stirred at room temperature for 4 hr. The reaction mixture was filtered through celite. Water and ethyl ether were added to the filtrate, and the mixture was partitioned in a separatory funnel. The aqueous layer was extracted with ethyl ether, and the organic layers were combined. The organic layer was washed 3 times with water and once with saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, hexane (50 ml) was added to the obtained residue and the mixture was stirred. This slurry was filtered, and the obtained solid was washed with hexane, and dried under reduced pressure to give the title compound (12.23 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 g, 0.0077 mol) in DMF (25 mL) was added 2-bromoacetic acid 1,1-dimethylethyl ester (1.2 mL, 0.0085 mol) and cesium carbonate (3.8 g, 0.012 mol). The suspension was stirred at 90° C. overnight. The reaction mixture was cooled to RT and partitioned with ethyl acetate and water. The organic layer was washed with water, brine, and dried over MgSO4. The solution was concentrated to afford the desired compound (2.0 g, 84%). Analytical LC/MS: (M+H)+=309.4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods IV

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 g, 0.0077 mol) in DMF (25 mL) was added 2-bromoacetic acid 1,1-dimethylethyl ester (1.2 mL, 0.0085 mol) and cesium carbonate (3.8 g, 0.012 mol). The suspension was stirred at 90° C. overnight. The reaction mixture was cooled to RT and partitioned with ethyl acetate and water. The organic layer was washed with water, brine, and dried over MgSO4. The solution was concentrated to afford the desired compound (2.0 g, 84%). Analytical LC/MS: (M+H)+=309.4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods V

Procedure details

1.0 M Potassium tert-butoxide in THF (2.4 mL, 2.4 mmol) was added to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.39 g, 2.0 mmol) in N,N-dimethylformamide (6.0 mL) at 0° C. The reaction mixture was stirred at room temperature for 5 min. After cooled to 0° C., to the mixture was added t-butyl bromoacetate (0.5 mL, 3 mmol). The reaction was stirred at room temperature for 2 h, then diluted with ethyl acetate, washed with sat. NaHCO3, water, brine, dried over Na2SO4, filtered and concentrated. The product (0.5 g, 81%) was purified by chromatography eluting with hexanes/EtOAc (max. EtOAc 30%). LCMS calculated for C15H26BN2O4 (M+H)+: m/z=309.2; Found: 309.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
L Hu, H Li, J Qin, D Yang, J Liu, X Luo… - Journal of Medicinal …, 2023 - ACS Publications
Protein tyrosine phosphatase nonreceptor Type 2 (PTPN2) is an attractive target for cancer immunotherapy. PTPN2 and another subtype of PTP1B are highly similar in structure, but …
Number of citations: 2 pubs.acs.org

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